molecular formula C12H12N2O4S B14913301 5-Hydrazino-2-phenoxybenzenesulfonic acid

5-Hydrazino-2-phenoxybenzenesulfonic acid

Katalognummer: B14913301
Molekulargewicht: 280.30 g/mol
InChI-Schlüssel: DTCQHMSNMRTNQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydrazino-2-phenoxybenzenesulfonic acid is an organic compound with the molecular formula C12H12N2O4S It is known for its unique chemical structure, which includes a hydrazino group (-NH-NH2) attached to a phenoxybenzenesulfonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazino-2-phenoxybenzenesulfonic acid typically involves the reaction of 2-phenoxybenzenesulfonic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydrazino-2-phenoxybenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Various substituted phenoxybenzenesulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hydrazino-2-phenoxybenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Hydrazino-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Hydrazino-3-nitro-2-phenoxybenzenesulfonic acid
  • 2-Phenoxybenzenesulfonic acid
  • Hydrazinobenzenesulfonic acid

Uniqueness

5-Hydrazino-2-phenoxybenzenesulfonic acid is unique due to the presence of both a hydrazino group and a phenoxybenzenesulfonic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C12H12N2O4S

Molekulargewicht

280.30 g/mol

IUPAC-Name

5-hydrazinyl-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C12H12N2O4S/c13-14-9-6-7-11(12(8-9)19(15,16)17)18-10-4-2-1-3-5-10/h1-8,14H,13H2,(H,15,16,17)

InChI-Schlüssel

DTCQHMSNMRTNQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)NN)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.